Hirsutenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Document Overview and Key Biological Activities

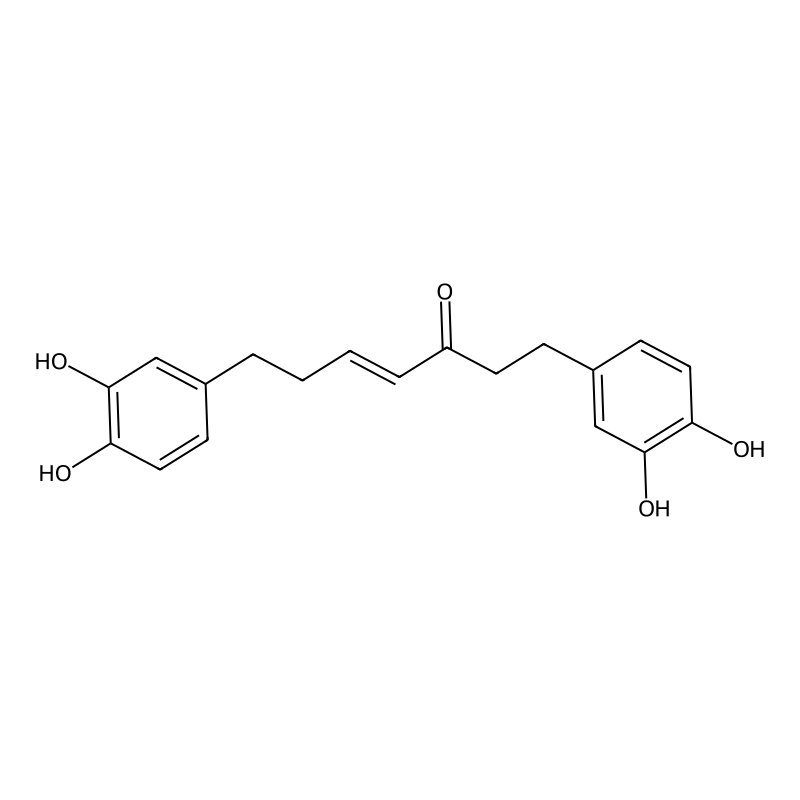

Hirsutenone is a diarylheptanoid compound identified as a key bioactive constituent in the bark of Alnus japonica [1]. The table below summarizes its core biological activities and demonstrated mechanisms of action.

| Therapeutic Area | Key Findings & Potency | Proposed Mechanism of Action |

|---|---|---|

| Anti-cancer Activity | Suppressed proliferation of PC3 & LNCaP prostate cancer cells; induced apoptotic cell death [2]. | Direct, ATP-noncompetitive inhibition of Akt1/2 kinase; attenuates mTOR phosphorylation [2]. |

| Immunomodulation & Dermatitis | Inhibited T-cell activation & mast cell degranulation; reduced AD symptoms in NC/Nga mouse model [3] [4]. | Inhibits calcineurin-dependent dephosphorylation of NFAT; inactivates MAPKs; reduces pro-inflammatory cytokines [3] [4]. |

| Anti-melanogenesis | Reduced melanin in B16-F1 (IC₅₀: 3.87 µM) & HEMn-DP cells; stronger effect than oregonin [5] [6]. | Dual action: partial direct tyrosinase inhibition; suppresses CREB phosphorylation & MITF expression, reducing Tyr, TRP-1, TRP-2 [5] [6]. |

Detailed Experimental Protocols

For researchers looking to validate or build upon these findings, here is a summary of key experimental methodologies from the literature.

Cell-based Viability and Proliferation Assays

- Cell Lines: Common models include PC3 and LNCaP (prostate cancer) [2], B16-F1 (murine melanoma), and HEMn-DP (human epidermal melanocytes) [5] [6].

- Procedure: Cells are treated with a range of this compound concentrations. Viability is typically measured using the MTT assay after 24-72 hours to rule out cytotoxicity. Proliferation is assessed via anchorage-dependent and independent colony formation assays [2].

- Key Control: Always include a vehicle control (e.g., DMSO) and a positive control relevant to the assay (e.g., kojic acid for melanogenesis).

Apoptosis Detection

- Method: Use Annexin V and Propidium Iodide (PI) double-staining followed by flow cytometry to distinguish between early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic cells [2].

Kinase Activity and Binding Assays

- In Vitro Kinase Assay: Purified Akt1/2 kinase is incubated with a substrate and ATP. This compound's inhibition is measured by the reduction in substrate phosphorylation. Its non-competitive nature with ATP can be determined through kinetic studies [2].

- Pull-Down Assay: Uses this compound-conjugated beads (e.g., Sepharose 4B) to incubate with cell lysates or pure protein. Direct binding is confirmed by detecting Akt in the eluted fraction via Western blot [2].

Mechanism Studies for Melanogenesis

- Tyrosinase Activity: Cell-free mushroom tyrosinase activity is measured using L-DOPA as a substrate. Intracellular tyrosinase activity in B16-F1 cells is assessed by measuring the conversion of L-DOPA to dopachrome in cell lysates [5] [6].

- Protein Expression Analysis: Western blotting is used to analyze the expression levels of p-CREB, MITF, tyrosinase, TRP-1, and TRP-2 in cells treated with this compound with or without α-MSH stimulation [5] [6].

Visualizing Key Signaling Pathways

The diagrams below illustrate the primary molecular mechanisms of this compound as identified in the research.

This compound acts on two primary pathways: it directly inhibits Akt to suppress cancer cell proliferation and induces apoptosis; in melanogenesis, it inhibits both tyrosinase activity and the CREB/MITF signaling axis to reduce melanin production.

Mechanism of this compound in immunomodulation: By inhibiting calcineurin, this compound blocks NFAT dephosphorylation and nuclear translocation, suppressing T-cell activation and cytokine production. It also inactivates MAPKs and inhibits mast cell degranulation.

Research Implications and Future Directions

The accumulated data strongly positions this compound as a promising multi-target lead compound. For future work, the following areas are critical:

- Pharmacokinetics and ADME: Comprehensive studies on the absorption, distribution, metabolism, and excretion of this compound are needed.

- In Vivo Efficacy and Toxicology: Further animal studies beyond dermatitis and melanoma models are required to establish efficacy and safety profiles across different disease contexts.

- Formulation Development: Particularly for topical application in dermatitis and skin-lightening, advanced formulations to enhance skin penetration and stability should be explored.

- Synthetic Biology/Chemistry: Investigating ways to sustainably produce this compound through plant cell culture or total synthesis could address supply challenges.

References

- 1. Exploring the medicinal potential of Alnus : a comprehensive... japonica [link.springer.com]

- 2. in this compound inhibits akt activity and suppresses... Alnus extract [pubmed.ncbi.nlm.nih.gov]

- 3. Suppression of T cell activation by this compound , isolated from the bark ... [pubmed.ncbi.nlm.nih.gov]

- 4. Suppression of T cell activation by this compound, isolated ... [sciencedirect.com]

- 5. Hirsutanone Isolated from the Bark of Alnus japonica ... [pmc.ncbi.nlm.nih.gov]

- 6. Plants | Free Full-Text | Hirsutanone Isolated from the Bark of Alnus ... [mdpi.com]

Bioactive Diarylheptanoids from Natural Sources: A Comprehensive Technical Guide for Researchers

Then, I will now begin writing the main body of the whitepaper.

Introduction and Structural Diversity of Diarylheptanoids

Diarylheptanoids represent an emerging class of bioactive natural products characterized by a distinctive 1,7-diphenylheptane skeleton. These compounds have garnered significant attention in pharmaceutical and materials science research due to their diverse biological activities and structural complexity. Since the initial characterization of curcumin, research in this field has expanded considerably, with over 500 unique diarylheptanoid structures identified to date [1]. These secondary metabolites are classified into three primary structural categories: linear diarylheptanoids, cyclic diarylheptanoids, and diarylheptanoid hybrids or adducts, each demonstrating distinct chemical and biological properties.

The structural foundation of all diarylheptanoids consists of two aromatic rings connected by a seven-carbon aliphatic chain. This basic skeleton can be modified through various substitutions, including hydroxylation, methoxylation, glycosylation, and oxidation, leading to significant structural diversity [1]. Linear diarylheptanoids, such as curcumin and its derivatives, feature a straight heptane chain that may contain olefinic bonds, carbonyl groups, or hydroxyl substitutions. Cyclic diarylheptanoids form when the two aromatic rings connect through oxygen bridges (diarylether heptanoids) or direct carbon-carbon bonds (macrocyclic diarylheptanoids), creating constrained structures that influence their biological activity and physicochemical properties [2]. More recently, researchers have identified hybrid derivatives where diarylheptanoids conjugate with other structural classes, including flavanones, chalcones, and terpenoids, further expanding the molecular diversity and potential applications of this compound class [3].

Table 1: Structural Classification of Diarylheptanoids with Representative Examples

| Structural Category | Key Characteristics | Representative Compounds | Natural Sources |

|---|---|---|---|

| Linear Diarylheptanoids | Uncyclized C7 chain, often with keto/enol tautomerism | Curcumin, Dihydrocurcumin, Oregonin | Curcuma longa, Alnus species |

| Cyclic Diarylheptanoids | Aromatic rings connected via O- or C-bridges | Giffonins A-U, Coriandralpinins A-H | Corylus avellana, Alpinia coriandriodora |

| Macrocyclic Diarylheptanoids | Large ring systems (e.g., 16-membered) with unique stereochemistry | Otteacumiene P, Officinaruminane B | Ottelia acuminata, Alpinia officinarum |

| Hybrid Adducts | Conjugated with flavanones, chalcones, or terpenoids | Officinoids A-D | Alpinia officinarum |

The biosynthetic origin of diarylheptanoids traces back to the phenylpropanoid pathway, where phenylalanine serves as the primary precursor. The carbon skeleton arises from the condensation of a cinnamoyl-CoA starter unit with three malonyl-CoA extender units, facilitated by type III polyketide synthases (PKSs). This enzymatic process yields a linear tetraketide intermediate that undergoes subsequent modifications, including reduction, dehydration, and aromatization, to produce the characteristic diarylheptanoid structure [4]. The structural variations observed among different diarylheptanoids result from species-specific enzymatic transformations, including oxidation, glycosylation, and cyclization, which create the diverse array of compounds identified from natural sources.

Natural Sources and Distribution

Diarylheptanoids are widely distributed throughout the plant kingdom, with particularly high concentrations observed in specific plant families, notably the Betulaceae (birch family) and Zingiberaceae (ginger family). Within these families, certain genera have been identified as particularly rich sources, each producing characteristic profiles of diarylheptanoid compounds. Understanding the taxonomic distribution and chemical composition of these natural sources is crucial for selecting appropriate plant material for research and potential development.

Plants belonging to the Betulaceae family represent a significant source of structurally diverse diarylheptanoids. Species within the Alnus (alder) genus, including Alnus glutinosa (black alder) and Alnus incana (grey alder), accumulate substantial quantities of these compounds, particularly in their bark tissues [5]. Oregonin, one of the most extensively studied diarylheptanoids, was first identified from Alnus species and serves as a chemical marker for this genus. Recent research has demonstrated that Alnus incana bark contains not only oregonin but also related derivatives such as hirsutenone and hirsutanonol, which exhibit potent antioxidant and anti-inflammatory activities [6]. Similarly, plants within the Corylus (hazel) genus, particularly Corylus avellana cultivar 'Tonda di Giffoni,' have been shown to produce a remarkable array of cyclic diarylheptanoids named giffonins [2]. These compounds feature meta,meta-bridged biaryl systems or bridged diarylether structures and demonstrate significant α-glucosidase inhibitory activity, suggesting potential applications in diabetes management.

The Zingiberaceae family, particularly species within the Alpinia and Curcuma genera, provides another rich source of diarylheptanoids with distinct structural features. Alpinia officinarum (galangal) contains numerous linear and cyclic diarylheptanoids, some of which form unique adducts with flavanones, as observed in officinoids A-D [3]. Similarly, Alpinia coriandriodora produces a series of oxygenated cyclic diarylheptanoids named coriandralpinins A-H, which feature a 1,5-O-bridged structure with polyoxygenated aryl units [4]. Curcuma longa (turmeric) remains the most well-known source of diarylheptanoids, with curcumin as the principal bioactive component. However, numerous analogs, including dihydrocurcumin and other reduced derivatives, have also been identified from this species [7].

Table 2: Principal Natural Sources of Diarylheptanoids and Characteristic Compounds

| Plant Source | Family | Plant Part | Characteristic Diarylheptanoids | Content/Notes |

|---|---|---|---|---|

| Alnus glutinosa | Betulaceae | Bark | Oregonin, hirsutanonol, this compound | 15.1 mmol·g⁻¹ total OH groups [5] |

| Corylus avellana | Betulaceae | Leaves, shells, involucres | Giffonins A-U, carpinontriol B | Highest concentration in leaves [2] |

| Alpinia officinarum | Zingiberaceae | Rhizomes | Officinoids A-D, alpinoids | Novel flavanone adducts [3] |

| Alpinia coriandriodora | Zingiberaceae | Rhizomes | Coriandralpinins A-H | 1,5-O-bridged cyclic structures [4] |

| Curcuma longa | Zingiberaceae | Rhizomes | Curcumin, dihydrocurcumin, bisdemethoxycurcumin | Most extensively studied source [7] |

| Ottelia acuminata | Hydrocharitaceae | Whole plant | Otteacumiene O and P | Macrocyclic diarylether structures [8] |

The distribution within plant tissues varies significantly among species, with some accumulating diarylheptanoids preferentially in specific organs. For example, in Corylus avellana, the highest concentrations of bioactive giffonins are found in leaves, with lower levels in shells and green leafy involucres [2]. In Alnus species, bark represents the richest source, particularly for oregonin and its derivatives [5]. This tissue-specific distribution has important implications for the sustainable harvesting and commercial utilization of these botanical resources. Furthermore, research has demonstrated that environmental factors and cultivation conditions can significantly influence diarylheptanoid production, suggesting potential strategies for optimizing yield through controlled cultivation or biotechnological approaches [6].

Extraction, Isolation, and Characterization Methodologies

Extraction and Fractionation Techniques

The extraction of diarylheptanoids from plant material requires careful selection of extraction protocols to maximize yield while preserving structural integrity. Various extraction methods have been employed, each with distinct advantages and limitations. Traditional techniques such as maceration, percolation, and Soxhlet extraction remain widely used, particularly for initial extraction from bulk plant material [1]. However, advanced extraction technologies have emerged that offer improved efficiency, reduced solvent consumption, and enhanced selectivity. Microwave-assisted extraction (MAE) has demonstrated particular effectiveness for diarylheptanoids, especially when using water as the solvent at temperatures of 70–90°C, as evidenced by successful applications with Alnus glutinosa bark [5]. Other methods, including ultrasonication and supercritical fluid extraction (particularly with CO₂), have also been implemented for specific diarylheptanoid sources [1].

The choice of extraction solvent depends on the polarity of the target diarylheptanoids and the nature of the plant matrix. For initial extraction, ethanol-water mixtures often provide an effective balance, sufficiently extracting a broad range of phenolic compounds while minimizing the co-extraction of highly polar compounds. Sequential extraction with solvents of increasing polarity (e.g., petroleum ether → ethyl acetate → n-butanol) effectively fractionates crude extracts based on compound polarity, as demonstrated in the isolation of coriandralpinins from Alpinia coriandriodora [4]. For specific applications, such as the subsequent use of diarylheptanoids in polyurethane synthesis, selective extraction targeting compounds with higher hydroxyl functionality may be desirable, influencing both solvent selection and extraction conditions [5].

Following initial extraction, fractionation techniques are employed to concentrate diarylheptanoids and remove interfering compounds. Liquid-liquid partitioning using immiscible solvents represents the most common initial fractionation step. Subsequent purification typically involves chromatographic techniques, with column chromatography over silica gel, octadecyl silica (ODS), or Sephadex LH-20 being widely employed [4]. The latter, utilizing a cross-linked dextran matrix, is particularly effective for separating phenolic compounds based on molecular size and has been successfully applied in the isolation of numerous diarylheptanoids [2].

Figure 1: Experimental workflow for the extraction, isolation, and characterization of diarylheptanoids from plant sources.

Isolation and Purification Strategies

The purification of individual diarylheptanoids from enriched fractions typically requires high-resolution chromatographic techniques. Preparative high-performance liquid chromatography (HPLC) has become the method of choice for final purification steps, offering superior resolution and efficiency [1]. Both normal-phase and reversed-phase systems are employed, with the latter being more common for diarylheptanoids due to their phenolic nature. The development of specialized columns, including those with core-shell technology and sub-2μm particles, has significantly enhanced separation efficiency, enabling the resolution of structurally similar analogs that were previously challenging to separate.

Countercurrent chromatography (CCC) and centrifugal partition chromatography (CPC) represent alternative purification techniques that leverage liquid-liquid partitioning without a solid support [1]. These methods offer several advantages for diarylheptanoid isolation, including high sample loading capacity, minimal risk of irreversible adsorption, and excellent recovery of target compounds. The selection of an appropriate two-phase solvent system is critical for successful CCC separations, with typically used systems comprising hexane-ethyl acetate-methanol-water in varying proportions optimized for the specific polarity of target diarylheptanoids.

Structural Characterization Techniques

The structural elucidation of diarylheptanoids relies heavily on spectroscopic techniques, with nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) playing pivotal roles. Comprehensive 1D and 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY, provide essential information about carbon connectivity, stereochemistry, and spatial relationships within the molecule [4]. The characteristic signals in the aromatic region (δ 6.0-7.5 ppm) and aliphatic region (δ 1.0-4.0 ppm) of the ¹H NMR spectrum provide initial insights into the substitution patterns of the aromatic rings and the nature of the heptane chain.

High-resolution mass spectrometry (HRMS) enables precise determination of molecular formula and is indispensable for characterizing new diarylheptanoids [3]. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the most commonly employed ionization techniques, often coupled with time-of-flight (TOF) or Orbitrap mass analyzers to achieve the required mass accuracy. Liquid chromatography-mass spectrometry (LC-MS) has become an essential tool for the rapid profiling of diarylheptanoids in complex extracts, with multiple reaction monitoring (MRM) methods enabling sensitive quantification of specific compounds in plant materials [2].

For determining absolute configuration, particularly in chiral diarylheptanoids, electronic circular dichroism (ECD) spectroscopy combined with time-dependent density functional theory (TDDFT) calculations has emerged as a powerful approach [4]. X-ray crystallography provides unequivocal structural evidence when suitable crystals can be obtained, as demonstrated for officinoid A [3]. Additional techniques, including infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy, provide complementary information about functional groups and chromophores, completing the comprehensive spectroscopic characterization of these complex natural products.

Biological Activities and Mechanism of Action

Diarylheptanoids exhibit a remarkable diversity of biological activities, making them promising candidates for pharmaceutical development. The most extensively documented activities include antioxidant, anti-inflammatory, antidiabetic, and neuroprotective effects, with emerging research revealing additional pharmacological properties. Understanding the structure-activity relationships and molecular mechanisms underlying these biological effects is crucial for harnessing their therapeutic potential.

The antioxidant activity of diarylheptanoids represents one of their most fundamental biological properties, primarily attributed to the presence of phenolic hydroxyl groups that can donate hydrogen atoms to stabilize free radicals [4]. Compounds such as oregonin and giffonins demonstrate potent radical scavenging capabilities against various reactive oxygen species (ROS), including DPPH and ABTS radicals [6]. This antioxidant activity extends to cellular systems, where diarylheptanoids effectively reduce intracellular ROS levels in stress-induced macrophages [4]. The structural features that enhance antioxidant efficacy include multiple ortho-dihydroxy groups (catechol moieties) on the aromatic rings and the presence of electron-donating substituents, which stabilize the resulting phenoxyl radicals through resonance and hydrogen bonding.

Diarylheptanoids demonstrate significant anti-inflammatory effects through multiple mechanisms, including inhibition of pro-inflammatory mediator production and modulation of inflammatory signaling pathways. Several diarylheptanoids from Alpinia coriandriodora, particularly coriandralpinins 3 and 5, exhibit dose-dependent inhibition of nitric oxide (NO) release in LPS-induced RAW 264.7 macrophages [4]. Similarly, oregonin and its derivatives from Alnus species suppress the expression of various inflammatory cytokines and chemokines, suggesting potential applications in inflammatory disorders. The molecular mechanisms underlying these effects appear to involve interference with NF-κB signaling and mitogen-activated protein kinase (MAPK) pathways, although the precise molecular targets require further elucidation.

The antidiabetic potential of diarylheptanoids, particularly their α-glucosidase inhibitory activity, has garnered increasing research interest. Recent investigations of giffonins from Corylus avellana revealed that specific compounds, including giffonin J, K, and P, demonstrate potent inhibition of α-glucosidase, with IC₅₀ values comparable or superior to pharmaceutical inhibitors [2]. Molecular docking studies indicate that these compounds bind to the active site of the enzyme through a combination of hydrogen bonds and π-π stacking interactions with key amino acid residues. This inhibitory activity delays carbohydrate digestion and glucose absorption, suggesting potential applications in managing postprandial hyperglycemia in type 2 diabetes.

Figure 2: Structure-activity relationships of diarylheptanoids and their primary biological mechanisms.

Emerging research has revealed promising neuroprotective properties of specific diarylheptanoids. Recent investigations of officinoids A-D from Alpinia officinarum demonstrated significant protection against glutamate-induced oxidative damage in HT-22 hippocampal neuronal cells [3]. These effects appear to involve the activation of cellular defense mechanisms, including the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which enhances the expression of antioxidant enzymes. The structural complexity of these compounds, particularly their hybrid nature combining diarylheptanoid and flavanone moieties, appears crucial for their neuroprotective efficacy, suggesting interesting directions for future structural optimization.

Additional bioactivities documented for various diarylheptanoids include antimicrobial effects against Gram-positive bacteria [2], anticancer properties through induction of apoptosis and cell cycle arrest [6], and hepatoprotective actions against chemical-induced liver damage [6]. The diversity of these biological effects underscores the pharmacological potential of diarylheptanoids and justifies continued investigation into their mechanisms of action and therapeutic applications.

Emerging Applications and Future Research Directions

Biotechnological Production

The growing recognition of diarylheptanoids' bioactivities has stimulated interest in developing sustainable production systems to overcome limitations associated with natural extraction, including seasonal variability, low abundance in source plants, and environmental impacts of wild harvesting. Plant tissue culture represents a promising biotechnological approach for diarylheptanoid production under controlled conditions. Recent research with Alnus incana has demonstrated that specific culture conditions, particularly cytokinin types and light quality, significantly influence both biomass accumulation and diarylheptanoid production [6].

The choice of plant growth regulators profoundly affects diarylheptanoid yield in in vitro systems. In Alnus incana, zeatin at 10 μM concentration resulted in significantly higher production of oregonin (1.82-fold), this compound (1.39-fold), and hirsutanonol (1.25-fold) compared to the more commonly used 6-benzylaminopurine (BA) [6]. This effect appears linked to zeatin's ability to support more organized tissue development while stimulating secondary metabolite accumulation. Light quality manipulation using specific LED wavelengths offers another powerful strategy for enhancing diarylheptanoid production. Blue LED light (450 nm) particularly enhanced antioxidant activity in Alnus incana cultures, while white LED light supported both balanced growth and elevated metabolite production [6]. These findings highlight the potential of optimizing physical culture parameters alongside medium composition to maximize diarylheptanoid yields.

Synthetic Approaches

The structural complexity and promising bioactivities of diarylheptanoids have motivated the development of efficient synthetic routes to enable sufficient supply for comprehensive biological evaluation and structure-activity relationship studies. Recent advances have led to concise synthetic strategies for various diarylheptanoid scaffolds, including both linear and macrocyclic derivatives. For linear diarylheptanoids such as otteacumiene O, Suzuki coupling reactions have proven highly effective, enabling efficient construction of the characteristic (1E,4E)-pentadiene moiety in excellent yields (81-90%) [7] [8].

The synthesis of macrocyclic diarylheptanoids presents additional challenges due to their constrained structures and specific stereochemical requirements. Successful synthesis of otteacumiene P, featuring a 16-membered macrocyclic ether with a (1Z,4E)-pentadiene unit, was achieved through an innovative approach combining olefin cross-metathesis and intramolecular Ullmann coupling [8]. The macrocyclization step proceeded efficiently using copper oxide and potassium carbonate in refluxing pyridine, with the inherent ring strain of the system promoting formation of the required Z-olefin configuration. These synthetic methodologies not only provide access to naturally occurring diarylheptanoids but also establish platforms for preparing structural analogs to explore structure-activity relationships and optimize pharmacological properties.

Industrial and Biomedical Applications

Beyond their traditional pharmacological applications, diarylheptanoids show promise in various industrial contexts, particularly as sustainable alternatives to petroleum-derived chemicals. Recent innovative research has demonstrated the potential of diarylheptanoids from Alnus glutinosa bark as bio-based polyols for polyurethane synthesis [5]. When incorporated into polyurethane formulations, these compounds enhanced mechanical strength and reduced flexibility due to increased crosslinking density, with effects proportional to the hydroxyl functionality of the diarylheptanoid components. Rigid polyurethane foams incorporating high-OH-functionality diarylheptanoid glucosides, particularly oregonin, demonstrated significantly improved properties, including higher compression strength, reduced weight loss during thermal analysis, and enhanced flame retardancy [5].

The antioxidant properties of diarylheptanoids have been leveraged to improve the durability of polymeric materials. Incorporating oregonin-enriched black alder bark extracts (1-2%) into commercial polyurethane foam significantly enhanced resistance to thermo-oxidative aging, outperforming the synthetic antioxidant Irganox [5]. This application capitalizes on the radical-scavenging capacity of the phenolic hydroxyl groups in diarylheptanoids, which can inhibit oxidative degradation pathways in polymers. The sugar moieties in diarylheptanoid glycosides facilitate their incorporation into polyurethane matrices through reaction with isocyanates, while the less reactive phenolic hydroxyl groups remain available for radical scavenging, providing long-term antioxidant protection.

Table 3: Emerging Applications of Diarylheptanoids Beyond Traditional Medicine

| Application Area | Specific Use | Key Findings | Reference |

|---|---|---|---|

| Polymer Science | Bio-based polyols for polyurethanes | Enhanced mechanical strength, compression strength, and flame retardancy | [5] |

| Material Science | Antioxidant additives for polymers | Improved thermo-oxidative resistance, outperforming synthetic antioxidants | [5] |

| Biotechnology | In vitro production systems | Zeatin and blue LED light enhance metabolite yield and antioxidant activity | [6] |

| Synthetic Biology | Chemical synthesis of rare analogs | Efficient routes via Suzuki coupling and Ullmann macrocyclization | [8] |

| Agricultural Science | Natural pesticide formulations | Antimicrobial activity against plant pathogens | [2] |

Future Research Directions

Despite significant advances in diarylheptanoid research, several areas warrant further investigation. The molecular mechanisms underlying their diverse biological activities remain incompletely characterized, particularly regarding specific protein targets and downstream signaling pathways. Advanced techniques in chemical biology and molecular pharmacology, including activity-based protein profiling and CRISPR screening, could provide valuable insights into their modes of action. Additionally, the pharmacokinetic properties and metabolic fate of most diarylheptanoids require comprehensive evaluation to assess their therapeutic potential and guide structural optimization for improved drug-like properties.

The structural diversity of diarylheptanoids suggests potential for further exploration through medicinal chemistry approaches. Structure-activity relationship studies systematically varying substitutions on the aromatic rings, modifying the heptane chain, and exploring different cyclization patterns could identify key structural features responsible for specific biological activities. The development of synthetic methodologies for creating diarylheptanoid libraries will facilitate such investigations and may lead to novel analogs with enhanced potency, selectivity, and pharmaceutical properties.

From a sustainable sourcing perspective, future research should explore advanced biotechnological approaches, including metabolic engineering in heterologous hosts and cell suspension cultures optimized for diarylheptanoid production. The identification of key biosynthetic genes and enzymes involved in diarylheptanoid assembly, particularly the polyketide synthases responsible for forming the characteristic carbon skeleton, would enable such biotechnological approaches. Integrating omics technologies (genomics, transcriptomics, proteomics) with metabolic engineering represents a promising strategy for enhancing diarylheptanoid production in controlled systems, reducing reliance on wild plant collection and ensuring a sustainable supply for research and development.

Conclusion

References

- 1. Characterization of diarylheptanoids : An emerging class of bioactive ... [pubmed.ncbi.nlm.nih.gov]

- 2. Corylus avellana: A Source of Diarylheptanoids With α- ... [frontiersin.org]

- 3. Diarylheptanoid-flavanone adducts from Alpinia ... [sciencedirect.com]

- 4. from Alpinia coriandriodora | Bioactive ... Diarylheptanoids Natural [link.springer.com]

- 5. Unveiling the Potential of Plant-Derived Diarylheptanoids ... [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of cytokinin types and LED light spectra for ... [nature.com]

- 7. A concise synthesis route to access bioactive natural ... [pubs.rsc.org]

- 8. Concise syntheses of natural diarylheptanoids containing a ... [pmc.ncbi.nlm.nih.gov]

Hirsutenone molecular mechanisms of action

Core Mechanisms of Action

Hirsutenone (HIR) is a diarylheptanoid that exhibits potent anti-inflammatory, antioxidant, and other bioactivities by targeting multiple critical cellular pathways.

| Primary Mechanism | Key Molecular Targets | Biological Effect | Experimental Models (Cell Lines/Animals) |

|---|---|---|---|

| Anti-inflammatory & Antioxidant | Inhibits NF-κB activation; Induces HO-1 via EGFR/Akt and ERK1/2 pathways [1] [2]. | Reduces pro-inflammatory cytokines (IL-1β, IL-8, CCL17); protects intestinal tight junction proteins (ZO-1, occludin) from oxidative stress [1] [2]. | Human keratinocytes (HEK001, primary foreskin); human intestinal epithelial cells (Caco-2); mouse model of TNBS-induced colitis [1] [2]. |

| Chemopreventive | Suppresses TPA-induced COX-2 and MMP-9 expression by blocking NF-κB translocation [3]. | Reduces prostaglandin E2 (PGE2) synthesis and cancer cell invasiveness [3]. | Human breast epithelial cells (MCF10A) [3]. |

| Anti-melanogenic | Suppresses CREB phosphorylation and MITF expression; inhibits tyrosinase activity [4]. | Downregulates melanogenic enzymes (tyrosinase, TRP-1, TRP-2); reduces melanin synthesis [4]. | Murine melanoma cells (B16-F1); normal human epidermal melanocytes (HEMn-DP) [4]. |

| Anti-atopic | Reduces levels of Th2 cytokines (IL-4, IL-5, IL-13), total IgE, and eosinophils; suppresses COX-2 and iNOS [5]. | Ameliorates symptoms of atopic dermatitis-like skin lesions [5]. | NC/Nga mouse model of atopic dermatitis [5]. |

Quantitative Data on this compound's Effects

The efficacy of this compound has been quantified in various studies, demonstrating its potency at the micro-molar level.

| Biological Activity | Quantitative Effect | Effective Concentration (IC₅₀ or Dose Used) | Citation |

|---|---|---|---|

| Anti-melanogenesis | IC₅₀ of 3.87 µM for inhibiting α-MSH-induced melanin synthesis [4]. | 1.25 - 10 µM (in vitro) [4]. | [4] |

| 1.39-fold increase in this compound production in Alnus incana plantlets using 10 µM Zeatin and white LED light [6]. | 10 µM Zeatin (in plant tissue culture) [6]. | [6] | |

| Anti-inflammatory | ~70-80% inhibition of IL-1β and IL-8 production in keratinocytes [2]. | 12 µM (in vitro) [2]. | [2] |

| Inhibition of TPA-induced COX-2 and MMP-9 expression [3]. | 12 µM (in vitro) [3]. | [3] | |

| In vivo Anti-atopic | Significant reduction of dermatitis severity scores and total IgE levels [5]. | Topical 1% HIR cream or 0.1-1% intraperitoneal injection (in vivo) [5]. | [5] |

Experimental Protocols for Key Assays

To facilitate further research, here are the summarized methodologies from key studies.

1. Protocol for Assessing Barrier Function and Tight Junction Integrity [1]

- Cell Model: Use human colonic epithelial Caco-2 cells, grown to confluence on Transwell filters to form a polarized monolayer.

- Induction of Oxidative Stress: Treat the apical side of the monolayer with pro-oxidant tert-butyl hydroperoxide (t-BH) at concentrations of 50-200 µM for 6 hours.

- Intervention: Apply this compound (e.g., 20 µM) as a pre-treatment or co-treatment.

- Assessment of Barrier Function:

- Transepithelial Electrical Resistance (TER): Measure TER using a volt-ohm meter. A decrease indicates barrier disruption.

- Paracellular Permeability: Add a fluorescently-labeled tracer like FITC-inulin to the apical compartment. Measure its appearance in the basolateral compartment over time.

- Analysis of Tight Junction Proteins: Post-experiment, lyse cells and analyze the expression of ZO-1 and occludin proteins via Western blotting.

2. Protocol for Anti-melanogenesis Activity [4]

- Cell Models:

- Murine melanoma B16-F1 cells.

- Normal human epidermal melanocytes (HEMn-DP).

- Stimulation & Treatment: Pre-treat cells with this compound (1.25-10 µM) for 1 hour, then stimulate with α-melanocyte-stimulating hormone (α-MSH) to induce melanogenesis.

- Melanin Content Assay: After 48-72 hours, lyse cells and solubilize melanin in hot NaOH. Measure the absorbance at 405 nm and normalize to total protein.

- Cell Viability (MTT Assay): Incubate cells with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Dissolve the formed formazan crystals in DMSO and measure absorbance at 570 nm.

- Tyrosinase Activity Assay:

- Cell-free: Test direct inhibition using mushroom tyrosinase and a substrate like L-DOPA.

- Intracellular: Lysate α-MSH-stimulated B16-F1 cells and measure the rate of L-DOPA oxidation.

- Western Blot Analysis: Analyze the protein expression of melanogenic enzymes (tyrosinase, TRP-1, TRP-2) and upstream regulators (p-CREB, MITF).

Signaling Pathway Visualizations

The following diagrams, generated using DOT language, illustrate the key molecular pathways targeted by this compound.

This compound activates cytoprotective HO-1 and inhibits pro-inflammatory NF-κB pathway [1] [2].

This compound inhibits melanogenesis and cancer-related protein expression [4] [3].

Conclusion and Research Implications

- Research Implications: The current, primarily preclinical data suggests this compound is a promising lead compound for developing treatments for inflammatory bowel disease (IBD), atopic dermatitis, hyperpigmentation disorders, and cancer chemoprevention [1] [4] [3].

- Translational Gaps: A key limitation is the lack of data from late-stage preclinical studies. Future work should prioritize ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, comprehensive in vivo efficacy studies in higher-order species, and further exploration of its effects when used in combination with other therapeutics.

References

- 1. This compound reduces deterioration of tight junction proteins ... [sciencedirect.com]

- 2. This compound inhibits lipopolysaccharide-activated NF-κB ... [sciencedirect.com]

- 3. This compound inhibits phorbol ester-induced upregulation of ... [sciencedirect.com]

- 4. Hirsutanone Isolated from the Bark of Alnus japonica ... [pmc.ncbi.nlm.nih.gov]

- 5. Atopic Dermatitis-Like Skin Lesions Reduced by Topical ... [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of cytokinin types and LED light spectra for ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Review: Hirsutenone's Anti-inflammatory Mechanisms and Therapeutic Potential

Introduction and Chemical Background

Hirsutenone is a bioactive diarylheptanoid compound primarily isolated from various Alnus species, particularly Alnus sibirica, Alnus japonica, and Alnus hirsuta var. sibirica. [1] [2] [3] This natural product has gained significant research interest due to its potent anti-inflammatory properties and potential therapeutic applications for inflammatory skin conditions, atopic dermatitis, and other inflammation-related disorders. [4] [2] The compound belongs to the diarylheptanoid class, characterized by a seven-carbon chain flanked by two aromatic rings, with specific hydroxyl and ketone functional groups contributing to its bioactivity. [3] Traditional medicine systems across East Asia have utilized extracts from Alnus species for centuries to treat various conditions including fever, hemorrhage, diarrhea, and inflammatory skin disorders, providing ethnopharmacological validation for researching its active components. [1] [2]

Recent scientific investigations have revealed that this compound exhibits a multifaceted pharmacological profile, extending beyond anti-inflammatory effects to include anti-oxidative, anti-melanogenic, and even chemosensitizing activities. [1] [3] [5] The compound's ability to modulate key inflammatory signaling pathways at the molecular level, particularly the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, positions it as a promising candidate for development into therapeutic agents. [4] This comprehensive review systematically examines the molecular mechanisms, quantitative efficacy data, and experimental approaches for studying this compound's anti-inflammatory activities, providing researchers and drug development professionals with detailed technical information necessary for advancing research on this promising natural compound.

Molecular Mechanisms of Action

NF-κB Pathway Inhibition

The NF-κB signaling pathway represents a central mechanism through which this compound exerts its potent anti-inflammatory effects. Research demonstrates that this compound effectively inhibits lipopolysaccharide (LPS)-activated NF-κB by suppressing the phosphorylation and degradation of inhibitory κB-α (IκB-α), thereby preventing NF-κB translocation to the nucleus and subsequent activation of pro-inflammatory gene expression. [4] This mechanism was clearly elucidated in keratinocytes, where this compound treatment resulted in dose-dependent reduction of NF-κB activation following LPS stimulation. The significance of this pathway inhibition is reflected in the compound's ability to markedly decrease the production of key inflammatory mediators including IL-1β, IL-8, and CCL17 in cellular models. [4] The suppression of these cytokines and chemokines is particularly relevant to inflammatory skin conditions such as atopic dermatitis, where these signaling molecules play pivotal roles in disease pathogenesis and symptom manifestation.

Further mechanistic studies reveal that this compound's effect on NF-κB signaling is upstream regulated through modulation of Toll-like receptor 4 (TLR4) expression and extracellular signal-regulated kinase (ERK) activation. [4] In experimental models, this compound prevented the LPS-induced expression of TLR4, the primary pattern recognition receptor for LPS, thereby interrupting the initial signal transduction that would normally lead to NF-κB activation. The compound's effect on ERK phosphorylation creates an additional layer of regulation, as the ERK pathway is known to influence NF-κB activation in response to various inflammatory stimuli. [4] This multi-target approach makes this compound particularly effective at dampening inflammatory responses at multiple points in the signaling cascade, potentially offering advantages over more specific inhibitors that target only single components of the pathway.

Additional Signaling Pathways

Beyond NF-κB pathway inhibition, this compound demonstrates significant activity against other crucial signaling cascades involved in inflammatory processes. The compound exhibits concurrent suppression of ERK phosphorylation within the MAPK pathway, which represents another fundamental signaling route regulating inflammatory gene expression and cellular responses to stress and inflammatory stimuli. [4] The combination of NF-κB and MAPK pathway inhibition creates a synergistic anti-inflammatory effect that more comprehensively addresses the complex network of inflammatory signaling. Additionally, research on structurally similar diarylheptanoids from Alnus species suggests that these compounds may also influence PI3K/Akt signaling, which has implications not only for inflammation but also for cancer cell survival and chemoresistance. [5]

Recent investigations have revealed that this compound also modulates the cAMP response element-binding protein (CREB) and microphthalmia-associated transcription factor (MITF) pathways, which are particularly relevant to melanogenesis and skin pigmentation disorders. [1] In murine melanoma B16-F1 cells and normal human epidermal melanocytes (HEMn-DP), this compound suppressed CREB phosphorylation and subsequent MITF expression, leading to reduced expression of melanogenic enzymes including tyrosinase, tyrosinase-related protein (TRP)-1, and TRP-2. [1] This mechanism, combined with direct inhibition of tyrosinase activity, underscores this compound's potential in treating hyperpigmentation disorders that often coexist with or result from inflammatory skin conditions, expanding its therapeutic applicability beyond pure anti-inflammatory effects.

Signaling Pathway Visualization

This compound targets multiple points in inflammatory signaling pathways, including TLR4, ERK, IκB, and CREB, to suppress production of inflammatory mediators. [4] [1]

Quantitative Efficacy Data

Anti-inflammatory Activity

The anti-inflammatory efficacy of this compound has been quantitatively established through multiple experimental approaches measuring its impact on inflammatory mediators and signaling molecules. In keratinocytes stimulated with LPS, this compound treatment resulted in significant reduction of pro-inflammatory cytokine production, demonstrating potency comparable to positive controls including dexamethasone and the NF-κB inhibitor Bay 11-7085. [4] The inhibitory effects were observed at the transcriptional level, with this compound suppressing mRNA expression of multiple cytokines in human dermal fibroblasts (HDFs) treated with various inflammatory stimulants including LPS, TNF-α, and IFN-γ. [2] The comprehensive suppression across different cytokine classes (alarmins, non-specific inflammatory cytokines, and acute inflammatory cytokines) suggests broad-spectrum anti-inflammatory activity rather than narrow pathway inhibition.

In vivo studies using NC/Nga mice with house dust mite (HDM)-induced skin inflammation confirmed the therapeutic relevance of these cellular findings. [2] Treatment with Alnus sibirica extracts containing this compound as a major component significantly decreased the severity of skin lesions, reduced eosinophil and mast cell infiltration, and lowered serum immunoglobulin E (IgE) levels to an extent comparable to hydrocortisone protection. [2] These findings demonstrate that the molecular mechanisms observed in cellular models translate to meaningful physiological effects in animal models that recapitulate features of human inflammatory skin diseases. The efficacy in both acute and chronic inflammation models further supports this compound's potential as a versatile therapeutic agent for inflammatory conditions with different underlying etiologies and temporal patterns.

Table 1: Quantitative Effects of this compound on Inflammatory Mediators in Cellular Models

| Inflammatory Stimulus | Target Mediator | Effect of this compound | Experimental System | Citation |

|---|---|---|---|---|

| LPS | IL-1β | 7.8-fold increase suppressed | Human keratinocytes | [4] |

| LPS | IL-6 | 3.4-fold increase completely suppressed | Human dermal fibroblasts | [2] |

| LPS | IL-8 | Significant inhibition | Human keratinocytes | [4] |

| LPS | CCL17 | Significant inhibition | Human keratinocytes | [4] |

| LPS | TNF-α | 8.9-fold increase completely inhibited | Human dermal fibroblasts | [2] |

| TNF-α | Multiple cytokines | Complete decrease of increased expression | Human dermal fibroblasts | [2] |

| IFN-γ | IL-33 | Complete inhibition of increased expression | Human dermal fibroblasts | [2] |

Additional Biological Activities

Beyond its canonical anti-inflammatory effects, this compound exhibits significant anti-melanogenic activity with potential applications in hyperpigmentation disorders. In B16-F1 murine melanoma cells stimulated with α-melanocyte-stimulating hormone (α-MSH), this compound suppressed melanin synthesis in a dose-dependent manner with an IC₅₀ value of 3.87 µM, significantly more potent than the related diarylheptanoid oregonin (IC₅₀ 16.71 µM). [1] This anti-melanogenic effect was confirmed in normal human epidermal melanocytes (HEMn-DP), where this compound reduced melanin content without cytotoxic effects. [1] Mechanistically, this activity involves dual inhibition approaches, with this compound both directly inhibiting tyrosinase activity and suppressing the protein expression of melanogenic enzymes including tyrosinase, TRP-1, and TRP-2 through downregulation of the CREB/MITF pathway. [1]

This compound also demonstrates noteworthy chemosensitization properties in cancer models, particularly in addressing chemoresistance in ovarian cancer. Research shows that this compound sensitizes chemoresistant ovarian cancer cells to cisplatin through multiple mechanisms including p53 activation, ubiquitin-proteasome-dependent degradation of X-linked inhibitor of apoptosis protein (XIAP), and enhanced translocation of apoptosis-inducing factor (AIF) from mitochondria to the nucleus. [5] This chemosensitizing effect was superior to other tested phytochemicals and was achieved, at least partially, through inhibition of upstream Akt activity. [5] The combination of anti-inflammatory, anti-melanogenic, and chemosensitizing activities in a single compound presents intriguing possibilities for multi-indication therapeutic development and suggests action on fundamental cellular regulatory mechanisms that influence diverse pathological processes.

Table 2: Additional Biological Activities of this compound

| Biological Activity | Experimental System | Key Metrics | Mechanistic Insights | Citation |

|---|---|---|---|---|

| Anti-melanogenic | B16-F1 murine melanoma cells | IC₅₀ = 3.87 µM | Suppresses CREB phosphorylation and MITF expression; inhibits tyrosinase activity | [1] |

| Anti-melanogenic | Normal human epidermal melanocytes | Dose-dependent melanin reduction without cytotoxicity | Dual inhibition: tyrosinase activity and CREB/MITF pathway | [1] |

| Chemosensitization | Chemoresistant ovarian cancer cells | Induces cisplatin sensitivity | p53 activation, XIAP degradation, AIF translocation; Akt inhibition | [5] |

| Anti-oxidative | Fermented Alnus sibirica extracts | Enhanced activity after fermentation | Free radical scavenging activity | [3] |

Experimental Protocols

In Vitro Assessment Methods

The evaluation of anti-inflammatory activity for this compound in cellular models employs standardized protocols that enable robust quantification of efficacy and mechanistic insights. For assessment in keratinocytes, cells are typically pretreated with varying concentrations of this compound (commonly in the range of 1-20 µM) for 1-2 hours before stimulation with LPS (often at 100 ng/mL) for an additional 6-24 hours. [4] Following stimulation, cytokine production is quantified through enzyme-linked immunosorbent assays (ELISA) of culture supernatants for specific targets including IL-1β, IL-6, IL-8, and CCL17. [4] To confirm effects on transcriptional regulation, researchers employ reverse transcription-polymerase chain reaction (RT-PCR) to measure mRNA expression levels of these inflammatory mediators, providing insight into whether observed effects occur at the transcriptional rather than solely post-translational level. [2]

For investigation of signaling pathway mechanisms, western blot analysis is essential for detecting protein phosphorylation states and expression levels. Key targets include phosphorylated and total forms of IκB-α, ERK, and other MAPKs, as well as TLR4 expression. [4] Nuclear and cytoplasmic fractionation followed by NF-κB subunit p65 detection can confirm inhibition of nuclear translocation. Additionally, viability assays such as MTS tetrazolium reduction or lactate dehydrogenase (LDH) release measurements are necessary to distinguish specific anti-inflammatory effects from general cytotoxicity. [2] [5] The LDH assay specifically measures cell membrane integrity, with cytotoxicity generally defined as 40% or more LDH release compared to control samples, while this compound has demonstrated less than 20% cytotoxicity even at high concentrations in multiple cell types. [1] [2]

In Vivo Evaluation Models

The transition to animal models provides critical validation of this compound's anti-inflammatory efficacy in physiologically relevant systems. The most extensively characterized model for this compound activity is the NC/Nga mouse model of atopic dermatitis-like skin inflammation. [2] In this established protocol, skin inflammation is induced by repeated application of house dust mite (HDM) ointment to the ears and back of mice over an eight-week period. [2] Test compounds, including this compound or Alnus sibirica extracts standardized for this compound content, are administered either topically or systemically during and/or after the induction phase. The therapeutic outcomes are assessed through multiple parameters including clinical scoring of skin lesion severity, histological analysis of immune cell infiltration (particularly eosinophils and mast cells), and measurement of serum immunoglobulin E (IgE) levels. [2]

For experimental workflows, a typical study design involves dividing animals into several groups: naive control (no induction), disease control (HDM induction without treatment), positive control (HDM induction with standard anti-inflammatory such as hydrocortisone), and multiple treatment groups (HDM induction with varying doses of this compound or extract). [2] The duration of treatment varies depending on the specific study objectives, ranging from acute interventions of a few days to chronic administration over several weeks. Tissue collection at experiment termination enables detailed histological examination, immunohistochemical staining for inflammatory markers, and sometimes gene expression analysis of specific cytokines or pathway components in affected skin areas. This comprehensive approach provides multidimensional data on efficacy, potential mechanisms, and tissue-level effects that complement findings from cellular models.

Experimental Workflow Visualization

Comprehensive experimental workflow for evaluating this compound's anti-inflammatory activity, spanning in vitro models, in vivo validation, and mechanistic studies. [4] [1] [2]

Research Implications and Future Directions

The multifaceted anti-inflammatory activity of this compound, demonstrated across both in vitro and in vivo models, positions this natural diarylheptanoid as a promising candidate for further therapeutic development. Its ability to simultaneously target multiple signaling pathways central to inflammation—including NF-κB, MAPK, and CREB/MITF—provides a polypharmacological advantage over single-target inhibitors, potentially resulting in enhanced efficacy and reduced likelihood of resistance development. [4] [1] This multi-target approach is particularly relevant for complex inflammatory conditions like atopic dermatitis, where multiple cytokines and signaling cascades contribute to disease pathogenesis. The additional demonstration of efficacy in NC/Nga mice, a well-established model of atopic dermatitis, provides compelling preclinical evidence supporting further investment in clinical translation. [2]

Future research should address several critical knowledge gaps to advance this compound toward clinical application. Pharmacokinetic and pharmacodynamic profiling is necessary to understand absorption, distribution, metabolism, and excretion parameters, which will inform optimal dosing strategies and delivery system design. [2] The structure-activity relationship of this compound and related diarylheptanoids warrants systematic investigation to identify potential derivatives with enhanced potency, improved bioavailability, or refined selectivity profiles. [3] Additionally, exploration of formulation strategies such as nanoencapsulation or topical delivery systems could address potential challenges related to stability, skin penetration, or local bioavailability. [1] [2] The observed enhancement of anti-oxidative and anti-inflammatory activities following fermentation of Alnus sibirica extracts suggests that biotransformation approaches may offer another avenue for optimizing efficacy. [3]

From a drug development perspective, this compound's chemosensitization properties in ovarian cancer models introduce exciting possibilities for repurposing beyond inflammatory indications. [5] The ability to overcome chemoresistance through modulation of XIAP and AIF represents a potentially valuable approach for combination therapies in oncology, particularly for malignancies characterized by high rates of treatment resistance. The dual anti-inflammatory and anti-melanogenic activities similarly suggest potential for dermatological applications addressing both hyperpigmentation and inflammation simultaneously. [1] As research progresses, careful attention to potential off-target effects and comprehensive safety profiling will be essential to fully realize the therapeutic potential of this promising natural compound while minimizing unforeseen adverse events.

Conclusion

References

- 1. Hirsutanone Isolated from the Bark of Alnus japonica ... [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Effects of Alnus Sibirica Extract on In ... [mdpi.com]

- 3. Anti-Inflammatory and Anti-Oxidative Activities of Phenolic ... [pmc.ncbi.nlm.nih.gov]

- 4. inhibits lipopolysaccharide-activated NF-kappaB-induced... This compound [pubmed.ncbi.nlm.nih.gov]

- 5. The Diarylheptanoid this compound Sensitizes Chemoresistant ... [pmc.ncbi.nlm.nih.gov]

Hirsutenone: Quantitative Data on Antioxidant Activity

The table below summarizes key quantitative findings on the antioxidant effects of hirsutenone and related compounds from in vitro studies.

| Compound / Extract | Biological Activity | Experimental Model | Key Quantitative Findings | Citation |

|---|---|---|---|---|

| This compound | Anti-inflammatory & Antioxidant | Human keratinocytes | Inhibits TNF-α-stimulated inflammatory mediator production via suppression of NF-κB activation. [1] | [1] |

| Zeatin + White LED Treatment | Enhanced Secondary Metabolite Production | Alnus incana in vitro cultures | Oregonin: 108.089 µM; Hirsutanonol: 13.203 µM. This compound levels were also significantly increased. [2] | [2] |

| Blue LED (450 nm) Treatment | High Antioxidant Activity | Alnus incana in vitro cultures | DPPH radical scavenging: 48.67%; ABTS radical scavenging: 92.78%. [2] | [2] |

Mechanism of Action: The NF-κB Signaling Pathway

This compound exerts its primary anti-inflammatory and antioxidant effects by inhibiting the NF-κB pathway, a key regulator of cellular stress responses. The diagram below illustrates this mechanism.

This diagram illustrates the core mechanism through which this compound exhibits its effects. By inhibiting the IKK complex, this compound prevents the downstream cascade that leads to the expression of genes responsible for inflammation and oxidative stress. [1]

Experimental Workflow for Assessing Bioactivity

To evaluate the antioxidant and anti-inflammatory potential of compounds like this compound in plant extracts or purified forms, a standard workflow involving in vitro assays and cell-based experiments is employed. The process is summarized in the following diagram.

Detailed Experimental Protocols

In Vitro Antioxidant Assays: These colorimetric tests measure a compound's ability to neutralize free radicals.

- DPPH Assay: The degree of discoloration, measured at 517 nm, indicates the scavenging ability of the extract. Results are often expressed as IC50 (concentration required to scavenge 50% of DPPH radicals) or as a percentage of scavenging activity. [2] [3]

- ABTS Assay: The reduction in absorbance at 734 nm is measured, and the radical scavenging capacity is calculated similarly to the DPPH assay. [2]

- FRAP Assay: The FRAP reagent contains TPTZ and Fe³⁺. Antioxidants reduce Fe³⁺ to Fe²⁺, forming a blue complex measurable at 593 nm. The results are expressed as μM FeSO₄ equivalent or Trolox equivalents. [3]

Cell-Based Anti-inflammatory and Cytotoxicity Assays: These evaluate the bioactivity and safety of compounds in a biological system.

- Cell Viability (MTT) Assay: Cells (e.g., RAW 264.7 macrophages, cancer cell lines) are treated with the test compound. After incubation, MTT solution is added. Viable cells reduce MTT to purple formazan crystals, which are solubilized, and the absorbance is measured at 570 nm. The results determine the non-cytotoxic concentration range for further assays (e.g., IC50 value). [3]

- Measurement of Inflammatory Markers: Cells like RAW 264.7 macrophages are pretreated with the sample and then stimulated with LPS. The production of nitric oxide (NO) is determined by the Griess reaction, measuring nitrite concentration in the culture supernatant. The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) are typically quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's protocols. [4]

- Protein Analysis by Western Blot: This technique is used to investigate mechanisms like apoptosis or NF-κB pathway inhibition. Treated cells are lysed, proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific primary antibodies (e.g., against Bax, Bcl-2, p65, IκBα, phospho-IκBα). The signal from secondary antibodies is detected to visualize protein levels, showing, for instance, an increased Bax/Bcl-2 ratio or inhibition of IκBα phosphorylation. [3]

Conclusion and Research Implications

Future work may focus on:

- Purifying this compound for direct mechanistic studies.

- Conducting more in-depth in vivo studies to validate efficacy and safety in whole organisms.

- Exploring its synergistic effects with existing therapeutics.

References

- 1. Anti-inflammatory activity of naturally occuring ... [sciencedirect.com]

- 2. Evaluation of cytokinin types and LED light spectra for ... [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidative and anticancer effects of Tacca chantrieri extract ... [journals.plos.org]

- 4. UPLC-MS/MS profiling, antioxidant and anti-inflammatory ... [frontiersin.org]

Comprehensive Application Notes and Protocols: Hirsutenone-Loaded Elastic Liposomes for Atopic Dermatitis Treatment

Introduction and Background

Atopic dermatitis (AD) is a chronically relapsing inflammatory skin disease characterized by allergic symptoms such as redness, flaking, and itching. The condition involves complex inflammatory immune dysregulation and responses to environmental allergens, typically presenting with type 2 helper T cell (Th2)-dominated immunity that leads to elevated levels of serum immunoglobulin E (IgE) and peripheral eosinophils. Additionally, AD is indicated by increased inflammatory enzymes including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in the skin. [1] Current first-line therapies primarily rely on topical corticosteroids, but their long-term application is limited by significant side effects including skin atrophy and striae. [1]

Hirsutenone (HST), 1,7-bis-(3,4-dihydroxyphenyl)-4-heptene-3-one, is a major diarylheptanoid isolated from the bark of Alnus japonica with demonstrated anti-inflammatory properties. It inhibits 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced COX-2 expression and prostaglandin E2 synthesis in human mammary epithelial cells. More recently, this compound has been shown to reduce cytokine mRNA production (IL-2, 4, 5, 13, and interferon-γ) after T-cell receptor stimulation and significantly suppress mast cell degranulation, highlighting its potential as a topical drug candidate for AD therapy. [1] Despite its lipophilic nature that enables cellular translocation, this compound's water-insoluble properties necessitate specialized formulation approaches to achieve therapeutic concentrations in deeper skin layers. [1]

Elastic liposomes (EL) represent an advanced phospholipid vesicular system containing edge activators that demonstrate superior effectiveness in enhancing dermal and/or transdermal delivery of both lipophilic and hydrophilic molecules compared to conventional liposomes. These systems can respond to external stress through rapid shape transformation and efficiently penetrate the skin in terms of both quantity and depth. [1] The addition of Tat peptide (Trans-activating transcriptional activator), a cell-penetrating peptide with the sequence Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg (9 mer), further enhances skin penetration capabilities and facilitates drug translocation into immune cells in the skin. [1] This combination approach addresses the critical pharmaceutical challenges of this compound solubilization, incorporation, and penetration enhancement for effective AD therapy.

Formulation Composition and Quantitative Data

Elastic Liposome Formulations

Table 1: Composition of this compound-loaded elastic liposomal formulations

| Component | EL Formulation | EL/T Formulation | Function |

|---|---|---|---|

| This compound | 1.0 w/w% | 1.0 w/w% | Active pharmaceutical ingredient |

| Phosphatidylcholine | 85 w/w% | 85 w/w% | Primary phospholipid component |

| Tween 80 | 15 w/w% | 15 w/w% | Edge activator |

| Tat peptide | - | 0.16 w/w% | Penetration enhancer |

| Butylated hydroxytoluene (BHT) | 0.005 w/v% | 0.005 w/v% | Antioxidant |

| Sodium carboxymethylcellulose | 0.5 w/w% | 0.5 w/w% | Thickening agent |

| Distilled water | q.s. to 100% | q.s. to 100% | Hydration medium |

Table 2: Physical characterization of this compound-loaded elastic liposomes

| Parameter | EL Formulation | EL/T Formulation | Measurement Method |

|---|---|---|---|

| Vesicle size | Not specified in results | Not specified in results | Dynamic light scattering |

| Zeta potential | Not specified in results | Not specified in results | Zetasizer Nano-ZS |

| Entrapment efficiency | Determined by HPLC | Determined by HPLC | Ultracentrifugation/HPLC |

| Elasticity/deformability | Calculated using deformability index | Calculated using deformability index | Extrusion method |

Conventional Cream Formulations (Comparative Control)

Table 3: Composition of conventional cream formulations

| Component | CC Formulation | CC/T Formulation | Function |

|---|---|---|---|

| This compound | 1.0 w/w% | 1.0 w/w% | Active pharmaceutical ingredient |

| Mineral oil | 7% | 7% | Oil phase component |

| Stearic acid | 5% | 5% | Oil phase component |

| Cetyl alcohol | 2% | 2% | Oil phase component |

| Polyglyceryl-3-methylglucose distearate | 3% | 3% | Emulsifier |

| Butylated hydroxytoluene (BHT) | 0.005% | 0.005% | Antioxidant |

| Glycerin | 10% | 10% | Aqueous phase component |

| Tat peptide | - | 0.16 w/w% | Penetration enhancer |

| Distilled water | q.s. to 100% | q.s. to 100% | Aqueous phase |

The lipid concentration in all vesicular formulations was standardized at 13 mg/mL, with the drug concentration maintained at 1.0 w/w% across all formulation types to enable consistent comparison. The Tat peptide concentration of 0.16 w/w% (equivalent to a peptide-to-lipid molar ratio of 0.1:100) was selected based on preliminary optimization studies. [1]

Preparation Protocols

Elastic Liposomes Preparation via Thin-Film Hydration Method

Principle: The thin-film hydration method creates lipid vesicles by forming a thin lipid film followed by hydration with an aqueous medium. This technique allows for efficient encapsulation of lipophilic compounds like this compound within the phospholipid bilayers. [1]

Materials:

- Soybean phosphatidylcholine (PC)

- Tween 80

- This compound (purity >95% by HPLC)

- Chloroform and methanol (1:1 mixture)

- Butylated hydroxytoluene (BHT)

- Tat peptide (Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg)

- Sodium carboxymethylcellulose

- Rotary evaporator with water bath

- Bath sonicator (Branson Ultrasonics Co, model 2210)

- Nitrogen gas source

Step-by-Step Procedure:

Lipid Solution Preparation: Dissolve PC and Tween 80 in a 85:15 weight ratio in a mixture of chloroform and methanol (1:1 ratio) in a round-bottom flask. Add the required quantity of this compound to the lipid solution. [1]

Thin Film Formation: Remove the organic solvent using rotary vacuum evaporation above the lipid transition temperature. Maintain rotation until a thin, uniform lipid film forms on the inner wall of the flask. Remove any residual solvent traces under a gentle stream of nitrogen gas. [1]

Film Hydration: Hydrate the lipid film with distilled water containing 0.005 w/v% BHT as an antioxidant to prevent drug oxidation. Maintain the system above the phase transition temperature of the lipids during hydration. [1]

Vesicle Size Reduction: Sonicate the hydrated liposomal suspension using a bath sonicator for 20 minutes to reduce vesicle size and achieve a homogeneous size distribution. [1]

Tat Peptide Incorporation (for EL/T only): Add Tat peptide to the prepared elastic liposomes at a concentration of 0.16 w/w% and mix gently to avoid foam formation. [1]

Viscosity Adjustment: Add sodium carboxymethylcellulose at a concentration of 0.5 w/w% as a thickening agent to improve application properties to skin surfaces. [1]

Storage: Store the final liposomal formulations in sealed containers at 4°C until use. Perform physical and chemical characterization within 24 hours of preparation.

Technical Notes:

- Maintain temperature above the phase transition temperature of phospholipids throughout the process

- Use nitrogen gas to prevent oxidation of phospholipids

- Optimization may be required for scale-up processes

- The final lipid concentration should be adjusted to 13 mg/mL

Conventional Cream Preparation

Principle: Oil-in-water (o/w) creams provide a conventional topical delivery vehicle comparison for the advanced elastic liposomal formulations. [1]

Materials:

- Polyglyceryl-3-methylglucose distearate

- Stearic acid

- Cetyl alcohol

- Mineral oil

- Glycerin

- This compound

- Butylated hydroxytoluene (BHT)

- Tat peptide

- Homogenizer

Step-by-Step Procedure:

Oil Phase Preparation: Dissolve this compound in the oil phase consisting of mineral oil (7%), stearic acid (5%), cetyl alcohol (2%), and BHT (0.005%) using gentle heating if necessary. Include polyglyceryl-3-methylglucose distearate (3%) as an emulsifier. [1]

Aqueous Phase Preparation: Combine glycerin (10%) with distilled water in a separate vessel. [1]

Emulsification: Add the oil phase to the aqueous phase while homogenizing. Maintain homogenization for 10 minutes to form a stable emulsion. [1]

Degassing and Cooling: Degas the formed cream to remove entrapped air and cool under vacuum. [1]

Tat Peptide Incorporation (for CC/T only): For Tat-admixed conventional cream, mix Tat peptide into the base cream at a concentration of 0.16 w/w% and rehomogenize for 3 minutes. [1]

Storage: Store the cream formulations for approximately 24 hours at room temperature before evaluation to ensure stability.

Characterization Methods and Protocols

Vesicle Size and Zeta Potential Analysis

Principle: Dynamic light scattering measures the Brownian motion of particles in suspension, which relates to their size, while laser Doppler electrophoresis determines the electrophoretic mobility used to calculate zeta potential. [1]

Equipment:

- Zetasizer Nano-ZS (Malvern Instruments, Worcestershire, UK)

- Disposable zeta potential cells

- Disposable sizing cuvettes

Procedure:

Sample Preparation: Dilute the liposomal suspension appropriately with distilled water to achieve optimal measurement concentration. [1]

Size Measurement:

- Transfer diluted sample to a disposable sizing cuvette

- Place in instrument and allow temperature to equilibrate to 25°C

- Set measurement angle to 90°

- Set analysis time to 60 seconds

- Perform minimum of three measurements per sample

Zeta Potential Measurement:

- Transfer diluted sample to a disposable zeta potential cell

- Insert cell into instrument

- Set parameters according to manufacturer's guidelines

- Perform minimum of three measurements per sample

Data Analysis:

- Report size values as volume distribution

- Calculate mean and polydispersity index for size measurements

- Calculate mean zeta potential values from electrophoretic mobility

Acceptance Criteria:

- Polydispersity index <0.3 indicates monodisperse population

- Zeta potential >|±30| mV indicates good physical stability

Entrapment Efficiency Determination

Principle: Separation of unencapsulated drug from liposomal-encapsulated drug through ultracentrifugation followed by quantitative analysis of free drug concentration. [1]

Equipment:

- Ultracentrifuge (Hitachi CS150GXL or equivalent)

- High-performance liquid chromatography system

- Microcentrifuge tubes

Procedure:

Separation of Unencapsulated Drug:

- Transfer liposomal suspension to ultracentrifuge tubes

- Centrifuge at 15,000 rpm for 10 minutes at 4°C [1]

- Carefully collect supernatant without disturbing the pellet

Drug Quantification:

- Analyze supernatant for this compound content using validated HPLC method [1]

- Compare against standard curve of known this compound concentrations

Calculation:

- Calculate entrapment efficiency using the formula: [ EE% = \frac{T - C}{T} \times 100 ] where T is the total amount of drug initially added, and C is the amount of drug detected in the supernatant. [1]

HPLC Conditions (to be optimized based on specific equipment):

- Mobile phase: Acetonitrile:water mixture with appropriate modifiers

- Flow rate: 1.0 mL/min

- Detection: UV-Vis at suitable wavelength for this compound

- Column: Reverse-phase C18 column

Vesicle Membrane Elasticity Measurement

Principle: The deformability of vesicle membranes is quantified by measuring vesicle size before and after extrusion through microporous filters with defined pore sizes under constant pressure. [1]

Equipment:

- Dynamic light scattering particle size analyzer

- Extrusion apparatus with pressure control

- Polycarbonate membranes with defined pore sizes (typically 50-100 nm)

Procedure:

Initial Size Measurement: Determine the vesicle size using dynamic light scattering as described in section 4.1. [1]

Vesicle Extrusion:

- Drive vesicle suspension through a microporous filter by applying external pressure of 2.5 bars [1]

- Collect the extruded suspension

Final Size Measurement: Determine the vesicle size of the extruded suspension using dynamic light scattering. [1]

Calculation:

- Calculate deformability index using the formula: [ D = J \times (r_v / r_p)^2 ] where D is the deformability index, J is the volume of suspension extruded per unit time, r_v is the size of vesicles after extrusion, and r_p is the pore size of the barrier. [1]

In Vitro Skin Permeation Study

Principle: Franz diffusion cells provide a controlled system to evaluate drug permeation across biological membranes, simulating topical application conditions. [1]

Equipment:

- Franz diffusion cells with effective diffusion area of 3.46 cm²

- Receptor chamber volume of 20 mL

- Temperature-controlled water bath

- Magnetic stirrer

- HPLC system for analysis

Biological Membrane Preparation:

- Skin Acquisition: Use depilated mouse skin (ICR mice, 5-week-old male). [1]

- Skin Preparation: Carefully excise abdominal skin, remove subcutaneous fat, and rinse with phosphate-buffered saline.

- Storage: Store at -20°C if not used immediately, use within 2 weeks.

Procedure:

Assembly:

- Mount prepared skin between donor and receptor chambers

- Ensure stratum corneum faces upward toward donor chamber

- Fill receptor chamber with pH 7.4 phosphate-buffered saline

Experimental Conditions:

- Maintain receiver medium temperature at 37±0.5°C

- Stir constantly at 600 rpm using magnetic stirrer

- Apply 1 mL of formulation to donor chamber

- Occlude donor chamber to prevent evaporation

Sampling:

- Withdraw 1 mL samples from receptor chamber at predetermined intervals (1, 2, 3, 4, 6, 8, 10, and 24 hours) [1]

- Replace with fresh buffer after each sampling to maintain sink conditions

Analysis:

- Quantify this compound concentration in samples using HPLC

- Calculate cumulative amount permeated per unit area

- Determine flux from steady-state portion of permeation profile

Skin Deposition Assessment:

- After 24-hour experiment, remove skin from diffusion cell

- Wash skin surface to remove residual formulation

- Tape-strip 11 times to remove stratum corneum [2]

- Extract and quantify drug from different skin layers

In Vivo Evaluation Protocol

Animal Model of Atopic Dermatitis

Principle: NC/Nga mice spontaneously develop AD-like lesions under conventional conditions or can be induced by topical application of sensitizers, providing a validated model for evaluating anti-atopic therapies. [1]

Animals:

- Female 5-week-old NC/Nga mice (purchased from Charles River, Yokohama, Japan) [1]

- Maintain for 2 weeks before experiment initiation

- Housing conditions: 12-hour light-dark cycle, temperature 23°C±2°C, humidity 50%±10% [1]

- Provide laboratory diet and water ad libitum

AD Induction:

- Sensitization: Topically apply diphenylcyclopropenone (DPCP) to shaved dorsal skin to induce AD-like lesions. [1]

- Monitoring: Observe for development of clinical symptoms including erythema, edema, excoriation, and dryness.

Ethical Considerations:

- All animal experiments must follow National Institutes of Health Principles of Laboratory Animal Care guidelines

- Obtain approval from Institutional Animal Care and Use Committee

- Minimize animal suffering and use minimum number required for statistical significance

Treatment Protocol and Efficacy Assessment

Experimental Groups:

- Normal control (no AD induction)

- AD-induced, untreated control

- AD-induced, treated with conventional cream (CC)

- AD-induced, treated with Tat-admixed conventional cream (CC/T)

- AD-induced, treated with elastic liposomes (EL)

- AD-induced, treated with Tat-admixed elastic liposomes (EL/T)

Treatment Application: